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The targeted degradation of proteins has emerged as a powerful therapeutic strategy.
ARM165, a novel PROTAC (Proteolysis Targeting Chimera), has been developed to selectively
degrade Phosphoinositide 3-kinase gamma (PIK3CG), a key signaling protein implicated in
various cancers, including acute myeloid leukemia (AML). This guide provides a
comprehensive comparison of ARM165 with other PIK3CG-targeting alternatives, supported by
available experimental data and detailed methodologies to aid researchers in evaluating and
validating its specificity.

Executive Summary

ARM165 is a heterobifunctional molecule that recruits the E3 ubiquitin ligase Cereblon to
PIK3CG, leading to its ubiquitination and subsequent degradation by the proteasome.[1]
Published studies indicate that ARM165 specifically and potently degrades PIK3CG, thereby
inhibiting the PI3Ky-Akt signaling pathway.[2][3][4] This targeted degradation approach offers a
potential advantage over traditional small molecule inhibitors, which only block the protein's
function and may require continuous exposure to maintain efficacy. This guide will delve into
the specificity of ARM165, comparing it with its parental inhibitor, AZ2, and another selective
PI13Ky inhibitor, IPI1-549 (Eganelisib).
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Table 1: Quantitative Comparison of PIK3CG Degraders
and Inhibitors

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15619399?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative
Check Availability & Pricing

Off-Target
Profile
On-Target o
Compound Type Target (Selectivity vs.
Potency
other PI3K
isoforms)
IC50 < 1 uM for )
Unbiased
PIK3CG .
o proteomics have
degradation in
shown ARM165
AML cells.[1] )
. to be highly
Specific DC50 -
PROTAC specific for
ARM165 PIK3CG and Dmax values
Degrader PIK3CG
are not yet . _
) ] degradation with
publicly available o
_ minimal off-target
but proteomics
) ] effects reported.
studies confirm 3l
high specificity.
~502-fold vs.
PI3Kd (IC50:
~251
nM)~15,886-fold
Small Molecule
AZ2 o PI3Ky IC50: ~0.5 nM vs. PI3Ka (IC50:
Inhibitor
~7943
nM)>63,244-fold
vs. PI3Kp (IC50:
>31622 nM)[5]
>100-fold
selectivity over
other PISK
Biochemical isoforms and
IPI-549 Small Molecule PI3K IC50: 16 other kinases.
(Eganelisib) Inhibitor Y nM[6]Cellular [6]PI3Ka IC50:
IC50: 1.2 nM[7] 3.2 uM[6]PI3KPB

IC50: 3.5
UM[6]PI3KS
IC50: >8.4 UMI6]

© 2025 BenchChem. All rights reserved.

3/9

Tech Support


https://www.medchemexpress.com/arm165.html
https://communities.springernature.com/posts/targeting-a-lineage-specific-pi3k-akt-signaling-molecule-in-acute-myeloid-leukemia-using-a-heterobifunctional-degrader-molecule
https://www.benchchem.com/pdf/The_Potent_and_Selective_PI3K_Inhibitor_AZ2_An_In_Depth_Technical_Overview.pdf
https://www.medchemexpress.com/IPI549.html
https://www.researchgate.net/publication/305628587_Discovery_of_a_Selective_Phosphoinositide-3-Kinase_PI3K-g_Inhibitor_IPI-549_as_an_Immuno-Oncology_Clinical_Candidate
https://www.medchemexpress.com/IPI549.html
https://www.medchemexpress.com/IPI549.html
https://www.medchemexpress.com/IPI549.html
https://www.medchemexpress.com/IPI549.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15619399?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

Experimental Protocols
Western Blotting for PIK3CG Degradation

This protocol is a standard method to quantify the reduction of a target protein following
treatment with a degrader.

Methodology:

e Cell Culture and Treatment: Seed AML cells (e.g., OCI-AML2) at an appropriate density and
treat with varying concentrations of ARM165 for a specified time course (e.g., 24 hours).
Include a vehicle control (e.g., DMSO).

e Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and
phosphatase inhibitors.

e Protein Quantification: Determine the protein concentration of each lysate using a BCA
assay.

o SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-
polyacrylamide gel electrophoresis and transfer to a PVDF membrane.

e Immunoblotting:
o Block the membrane with 5% non-fat milk or BSA in TBST.
o Incubate the membrane with a primary antibody specific for PIK3CG overnight at 4°C.
o Wash the membrane and incubate with an HRP-conjugated secondary antibody.

o Use an antibody against a housekeeping protein (e.g., GAPDH, [3-actin) as a loading
control.

o Detection and Analysis: Detect the chemiluminescent signal and quantify band intensities
using densitometry software. Normalize the PIK3CG signal to the loading control to
determine the extent of degradation.

Quantitative Proteomics for Specificity Profiling
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This protocol outlines a mass spectrometry-based approach to assess the global protein
abundance changes upon ARM165 treatment, thereby identifying on-target and off-target
effects.

Methodology:

e Cell Culture and Treatment: Treat AML cells with ARM165 at a concentration that induces
significant PIK3CG degradation and a vehicle control for the same duration.

o Protein Extraction and Digestion: Extract total protein from the cells and digest them into
peptides using trypsin.

* |sobaric Labeling (e.g., TMT): Label the peptide samples from each condition with tandem
mass tags (TMT) for multiplexed analysis.

e LC-MS/MS Analysis: Combine the labeled samples and analyze them by liquid
chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify peptides.

o Data Analysis: Process the raw data to identify and quantify proteins. Compare the protein
abundance between ARM165-treated and control samples to identify significantly
downregulated (potential targets) and upregulated proteins.

Mandatory Visualization
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Caption: PIK3CG signaling pathway and the mechanism of ARM165-induced degradation.
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Caption: Experimental workflow for validating the specificity of ARM165.
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Caption: Logical relationship for comparing ARM165 with alternative inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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